Cas no 1512505-03-1 (Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate)

tert-ブチル 3-(1-アミノ-2-メチルブタン-2-イル)-3-ヒドロキシアゼチジン-1-カルボキシレートは、アゼチジン骨格とヒドロキシル基、アミノ基を有する複雑な構造を持つ有機化合物です。この化合物は医薬品中間体としての応用が期待され、特に立体選択的合成における重要な構築ブロックとして機能します。tert-ブトキシカルボニル(Boc)保護基を有するため、アミノ基の選択的な反応が可能です。分子内に存在するヒドロキシル基とアミノ基は、さらなる修飾反応のサイトを提供し、多様な誘導体合成への柔軟性を可能にします。立体障害を有する2-メチルブチル基は分子の立体配置に影響を与え、生体活性分子設計において重要な立体特異性を付与します。

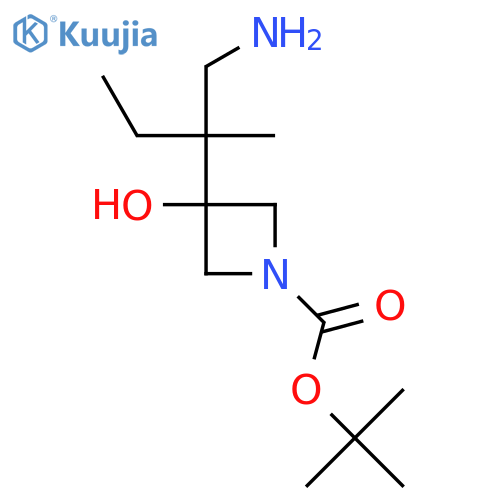

1512505-03-1 structure

商品名:Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate

CAS番号:1512505-03-1

MF:C13H26N2O3

メガワット:258.357143878937

CID:5273127

Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate

- Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate

-

- インチ: 1S/C13H26N2O3/c1-6-12(5,7-14)13(17)8-15(9-13)10(16)18-11(2,3)4/h17H,6-9,14H2,1-5H3

- InChIKey: PSNUXWJVEIBVHD-UHFFFAOYSA-N

- ほほえんだ: OC1(CN(C(=O)OC(C)(C)C)C1)C(C)(CN)CC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 319

- トポロジー分子極性表面積: 75.8

- 疎水性パラメータ計算基準値(XlogP): 1.2

Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-682987-5.0g |

tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |

1512505-03-1 | 5.0g |

$2650.0 | 2023-03-10 | ||

| Enamine | EN300-682987-0.5g |

tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |

1512505-03-1 | 0.5g |

$877.0 | 2023-03-10 | ||

| Enamine | EN300-682987-0.25g |

tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |

1512505-03-1 | 0.25g |

$840.0 | 2023-03-10 | ||

| Enamine | EN300-682987-10.0g |

tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |

1512505-03-1 | 10.0g |

$3929.0 | 2023-03-10 | ||

| Enamine | EN300-682987-0.1g |

tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |

1512505-03-1 | 0.1g |

$804.0 | 2023-03-10 | ||

| Enamine | EN300-682987-1.0g |

tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |

1512505-03-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-682987-0.05g |

tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |

1512505-03-1 | 0.05g |

$768.0 | 2023-03-10 | ||

| Enamine | EN300-682987-2.5g |

tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |

1512505-03-1 | 2.5g |

$1791.0 | 2023-03-10 |

Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

1512505-03-1 (Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate) 関連製品

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量